1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Bromo-1-methyl-1H-pyrazole can be synthesized with a yield of 96% .Molecular Structure Analysis
The molecular structure of a similar compound, 1-Methyl-4-bromopyrazole, comprises a five-membered ring with two nitrogen atoms and three carbon atoms . The empirical formula is C4H5BrN2 and the molecular weight is 161.00 .Chemical Reactions Analysis
Pyrazole derivatives are involved in several reactions. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Also, 1-Methyl-4-pyrazole boronic acid pinacol ester is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-Methyl-4-bromopyrazole, include a molecular weight of 161.00, and it appears as a liquid at room temperature .Scientific Research Applications
Synthesis of 1,4’-bipyrazoles
This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important heterocyclic compounds that have various applications in medicinal chemistry and drug discovery.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, a related compound, has been used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis.
Synthesis of Various Pharmaceutical Compounds
The compound is also used in the synthesis of various pharmaceutical and biologically active compounds . This includes the development of new drugs and therapies for various diseases.
Development of Inhibitors
It has been used in the development of inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction, and they are often used in the development of drugs to treat various diseases.
Applications in Coordination Chemistry
Pyrazoles, including the given compound, have a wide range of applications in coordination chemistry . They can act as ligands to form complexes with various metals, which can be used in catalysis, materials science, and other areas.
Antileishmanial Structures
Derivatives of pyrazole compounds have shown potential as antileishmanial structures . Leishmaniasis is a neglected tropical disease caused by parasites, and new treatments are urgently needed.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These include enzymes like liver alcohol dehydrogenase , and receptors involved in various biochemical pathways .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation .
Biochemical Pathways
For example, imidazole derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Pharmacokinetics
The solubility of a compound in water, which is a key factor in its bioavailability, has been reported for 4-bromopyrazole, a related compound . It is slightly soluble in water , which could potentially affect its absorption and distribution in the body.
Result of Action
Related compounds have been reported to exhibit a variety of effects, such as antioxidant activity and inhibition of liver alcohol dehydrogenase .
Safety and Hazards
While specific safety and hazard information for “1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid” is not available, general precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Future Directions
The future directions of research on pyrazole derivatives are promising. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEUMWYKPZZSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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